Cas no 84048-28-2 (9-Deoxyforskolin)

9-Deoxyforskolin structure
9-Deoxyforskolin structure
Product Name:9-Deoxyforskolin
CAS No:84048-28-2
MF:C22H34O6
MW:394.501767635345
CID:719545
PubChem ID:13471717
Update Time:2025-04-19

9-Deoxyforskolin Chemical and Physical Properties

Names and Identifiers

    • 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-
    • [(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
    • 1H-Naphtho[2,1-b]pyran-1-one,5-(acetyloxy)-3-ethenyldodecahydro-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-,(3R,4aS,5S,6S,6aS,10
    • 7BETA-ACETOXY-1ALPHA,6BETA-DIHYDROXY-8,13-EPOXY-LABD-14-EN-11-ONE
    • 7beta-acetoxy-8,13-epoxy-1alpha,6beta-dihydroxylabd-14-en-11-one
    • 9-deoxyforskolin
    • 9-Deoxyforskolin from Coleus forskohlii
    • A,6
    • A-Acetoxy-1
    • A-dihydroxy-8,13-epoxy-labd-14-en-11-one
    • (3R,4aR,5S,6S,6aS,10S,10aS,10bS)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo[f]chromen-5-yl acetate
    • DTXSID90541674
    • SCHEMBL6469176
    • CHEBI:50296
    • Q27122025
    • 9-Deoxyforskolin from Coleus forskohlii, >=95%
    • (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
    • 84048-28-2
    • 7b-Acetoxy-8,13-epoxy-1a,6b-dihydroxylabd-14-en-11-one
    • ((3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo(f)chromen-5-yl) acetate
    • (3R,4aR,5S,6S,6aS,10S,10aS,10bS)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-benzo(f)chromen-5-yl acetate
    • 9-Deoxyforskolin
    • Inchi: 1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1
    • InChI Key: SUZLHDUTVMZSEV-WESICCPUSA-N
    • SMILES: O1[C@](C=C)(C)CC([C@H]2[C@@]1(C)[C@H]([C@H]([C@H]1C(C)(C)CC[C@@H]([C@@]12C)O)O)OC(C)=O)=O

Computed Properties

  • Exact Mass: 394.23600
  • Monoisotopic Mass: 394.23553880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 701
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 490.4±45.0 °C at 760 mmHg
  • Flash Point: 160.7±22.2 °C
  • Refractive Index: 1.536
  • PSA: 93.06000
  • LogP: 2.40500
  • Vapor Pressure: 0.0±2.8 mmHg at 25°C

9-Deoxyforskolin Security Information

9-Deoxyforskolin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 135.00 2022-06-02
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¥1,880.00 2023-07-11
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